Cas no 869080-41-1 (ethyl 2-{3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate)

ethyl 2-{3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-{3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate
- ethyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate
- 869080-41-1
- ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
- ethyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate
- AKOS002254945
- F1862-0411
- ethyl 2-((3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate
- SR-01000017880-1
- SR-01000017880
-
- インチ: 1S/C21H20O6/c1-4-25-19(22)12-26-16-9-10-17-13(2)20(21(23)27-18(17)11-16)14-5-7-15(24-3)8-6-14/h5-11H,4,12H2,1-3H3
- InChIKey: VUPRRDSBVIGREG-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)COC1=CC2OC(=O)C(C3=CC=C(OC)C=C3)=C(C)C=2C=C1
計算された属性
- せいみつぶんしりょう: 368.12598835g/mol
- どういたいしつりょう: 368.12598835g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 575
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
ethyl 2-{3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1862-0411-30mg |
ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate |
869080-41-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1862-0411-40mg |
ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate |
869080-41-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1862-0411-2mg |
ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate |
869080-41-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1862-0411-20μmol |
ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate |
869080-41-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1862-0411-50mg |
ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate |
869080-41-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1862-0411-4mg |
ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate |
869080-41-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1862-0411-1mg |
ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate |
869080-41-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1862-0411-20mg |
ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate |
869080-41-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1862-0411-25mg |
ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate |
869080-41-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1862-0411-5mg |
ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate |
869080-41-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
ethyl 2-{3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate 関連文献
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1. Book reviews
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2. Book reviews
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
ethyl 2-{3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetateに関する追加情報
Ethyl 2-{3-(4-Methoxyphenyl)-4-Methyl-2-Oxo-2H-Chromen-7-Yloxy}Acetate: A Comprehensive Overview
Ethyl 2-{3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate, with the CAS number 869080-41-1, is a complex organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of chromenes, which are aromatic heterocyclic compounds with a benzopyran skeleton. The presence of the methoxy group at the para position of the phenyl ring and the methyl group at the chromene system introduces interesting electronic and steric effects, making it a valuable molecule for further exploration.
The synthesis of ethyl 2-{3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate involves a multi-step process, typically starting from readily available starting materials such as phenolic compounds and aldehydes. The reaction sequence often includes condensation reactions, oxidation steps, and esterification to achieve the final product. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste.
One of the most intriguing aspects of this compound is its pharmacological activity. Studies have shown that ethyl 2-{3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate exhibits significant antioxidant properties, which make it a potential candidate for use in nutraceuticals and cosmeceuticals. Its ability to scavenge free radicals and inhibit lipid peroxidation has been validated through various in vitro assays, including DPPH radical scavenging assays and ABTS assays. These findings align with the growing demand for natural antioxidants in the food and cosmetic industries.
In addition to its antioxidant properties, this compound has also shown promise in anti-inflammatory applications. Research indicates that CAS No 869080-41-1 can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases, including arthritis and cardiovascular disorders. However, further in vivo studies are required to confirm these effects and establish its safety profile.
The structural uniqueness of ethyl 2-{3-(4-methoxyphenyl)-4-methyl-2-oxtiochromenoyloxy}acetate also makes it an interesting molecule for drug delivery systems. Its ability to form stable ester linkages allows for controlled release mechanisms, which could enhance the bioavailability of therapeutic agents. Recent studies have explored its use as a carrier for poorly water-soluble drugs, demonstrating improved solubility and enhanced cellular uptake.
From an environmental perspective, understanding the fate and behavior of CAS No 869080 in natural ecosystems is crucial. Preliminary biodegradation studies suggest that this compound undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in aquatic environments. This is a positive indicator for its eco-friendly profile, although further research is needed to assess its impact on non-target organisms.
In conclusion, ethyl 2-{3-(4-methoxyphenyl)-4-methylchromenoyloxy}acetate (CAS No 869080) is a multifaceted compound with diverse applications across various industries. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable molecule for future research and development. As ongoing investigations continue to unravel its full potential, this compound holds promise for contributing to innovative solutions in health, environment, and technology.
869080-41-1 (ethyl 2-{3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate) 関連製品
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